molecular formula C10H16O4 B8652690 3-Acetoxy-2-methylenehexanoic acid methyl ester CAS No. 87050-27-9

3-Acetoxy-2-methylenehexanoic acid methyl ester

Cat. No. B8652690
CAS RN: 87050-27-9
M. Wt: 200.23 g/mol
InChI Key: GSNPFCFUDGEFNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetoxy-2-methylenehexanoic acid methyl ester is a useful research compound. Its molecular formula is C10H16O4 and its molecular weight is 200.23 g/mol. The purity is usually 95%.
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properties

CAS RN

87050-27-9

Product Name

3-Acetoxy-2-methylenehexanoic acid methyl ester

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

methyl 3-acetyloxy-2-methylidenehexanoate

InChI

InChI=1S/C10H16O4/c1-5-6-9(14-8(3)11)7(2)10(12)13-4/h9H,2,5-6H2,1,3-4H3

InChI Key

GSNPFCFUDGEFNR-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=C)C(=O)OC)OC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-hydroxy-2-methylenehexanoic acid methyl ester (55.37 g, 350 mmol) and DMAP (4.28 g, 35 mmol) in toluene (400 mL) is cooled to 0-5° C. and to it is added acetic anhydride (42.88 g, 420 mmol) dropwise in ˜30 minutes while maintaining the temperature at 0-5° C. The resulting solution is allowed to warm to room temperature in 1 hour. After stirring for 3 hours at RT, the reaction mixture is cooled to 0-5° C. and to it is added 1 N HCl acid (80 mL), in 20 minutes. The organic layer is separated and washed sequentially with water (80 ml), saturated aqueous sodium bicarbonate solution (2×80 mL) and water (80 mL). The organic layer is concentrated on Rotavap under reduced pressure (20 mbar) until no further solvent distills to afford 3-acetoxy-2-methylenehexanoic acid methyl ester (68.39 g, yield: 97.5%) as a colorless liquid.
Quantity
55.37 g
Type
reactant
Reaction Step One
Name
Quantity
4.28 g
Type
catalyst
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
42.88 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
reactant
Reaction Step Three

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